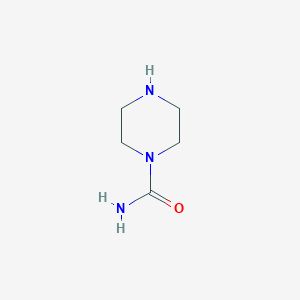

Piperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXQBCUBSIPQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293039 | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-95-0 | |

| Record name | 1-Piperazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PIPERAZINECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78BU5W9Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Piperazine Carboxamide Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to Piperazine-1-carboxamide: Core Properties and Applications in Drug Development

The piperazine ring is a cornerstone of modern drug discovery, recognized for its versatile physicochemical properties and its presence in numerous FDA-approved therapeutics.[1] As a privileged scaffold, its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity, basicity, and synthetic tractability.[1] These nitrogens serve as key handles for chemical modification and as hydrogen bond acceptors, enhancing aqueous solubility and tuning interactions with biological targets.[1]

This guide focuses on a fundamental building block derived from this core structure: This compound . By functionalizing one of the piperazine nitrogens with a carboxamide group (a primary urea), this molecule presents a distinct set of properties. The remaining secondary amine at the N4 position provides a reactive site for further derivatization, making it an invaluable intermediate for constructing complex molecular architectures. Understanding the core properties of this scaffold is paramount for researchers aiming to leverage its potential in developing next-generation therapeutics, from antifungal agents to enzyme inhibitors. This document provides a comprehensive overview of its synthesis, characterization, and the mechanistic underpinnings of its biological activity.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. The molecule is most commonly handled in its hydrochloride salt form to improve stability and handling.

Structural and Chemical Identifiers

-

IUPAC Name: this compound[2]

-

Common Synonyms: 1-Piperazinecarboxamide, 1-Carbamoylpiperazine

-

CAS Number: 474711-89-2 (for Hydrochloride Salt)

-

PubChem Compound ID: 258192 (for Parent Base)[2]

-

Molecular Formula: C₅H₁₁N₃O (Base) | C₅H₁₂ClN₃O (HCl Salt)[2]

-

Molecular Weight: 129.16 g/mol (Base) | 165.62 g/mol (HCl Salt)[2]

Core Physicochemical Data

The introduction of the carboxamide group significantly alters the electronic properties of the piperazine ring compared to the parent molecule.

| Property | Value / Expected Value | Justification & Expert Insights |

| Physical Form | White to off-white solid | Typical appearance for small, polar organic molecules and their salts. |

| Melting Point | 221-224 °C (HCl Salt) | The high melting point is indicative of a stable crystalline lattice structure with strong intermolecular forces (ionic, hydrogen bonding). |

| Boiling Point | 254.5 °C at 760 mmHg (HCl Salt) | High boiling point reflects the low volatility and strong intermolecular interactions. |

| Solubility | Soluble in water and polar organic solvents | The presence of multiple hydrogen bond donors (N-H) and acceptors (N, C=O) facilitates dissolution in polar media. |

| pKa (Predicted) | pKa₁ (N4-H) ≈ 8.5-9.0; pKa₂ (N1-H) < 0 | The pKa of piperazine's secondary amine is 9.73.[3] The electron-withdrawing carboxamide group at N1 reduces the basicity of the distal N4 amine via an inductive effect. The N1 nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl. |

| LogP (Predicted) | < 0 | The high polarity from the amide group and the second amine suggests a negative octanol-water partition coefficient, indicating hydrophilicity. |

Synthesis and Purification Workflow

The synthesis of this compound is efficiently achieved through the reaction of piperazine with a cyanate salt. This method is a robust and common strategy for the formation of urea (carboxamide) linkages.

Rationale for Synthetic Strategy

The direct acylation of piperazine with phosgene or carbamoyl chloride is often complicated by the high reactivity of these reagents and the potential for di-acylation or polymerization. A more controlled and reliable method involves the nucleophilic attack of the piperazine amine onto an isocyanate or a cyanate salt. The use of potassium cyanate, which can be readily prepared from the thermal decomposition of urea and a potassium salt, provides a stable and easy-to-handle reagent.[4] To ensure mono-substitution, the reaction is typically performed under acidic conditions where piperazine exists as a mono-protonated salt, effectively protecting one nitrogen atom and leaving the other free to react.

Experimental Protocol: Synthesis of this compound

This two-step protocol first generates the cyanate reagent and then uses it for the synthesis.

Step 1: Preparation of Potassium Cyanate from Urea

-

Combine 2.0 moles of urea with 1.0 mole of potassium carbonate in a ceramic beaker.[4]

-

Heat the mixture on a hot plate in a fume hood to approximately 100 °C until it becomes a molten slurry.

-

Increase the temperature gradually. The reaction will evolve ammonia gas as it proceeds, and the mixture will solidify around 180 °C.

-

Transfer the solid to an oven and heat at ~240 °C until no further weight loss is observed, indicating the reaction is complete.[4]

-

Allow the resulting solid, crude potassium cyanate, to cool to room temperature.

Step 2: Synthesis of this compound

-

Dissolve 1.0 equivalent of piperazine in water and cool in an ice bath.

-

Slowly add 1.0 equivalent of concentrated hydrochloric acid to form piperazine monohydrochloride in situ. This protonation deactivates one amine group.

-

In a separate vessel, dissolve 1.1 equivalents of the prepared potassium cyanate in warm water.

-

Slowly add the aqueous potassium cyanate solution to the piperazine monohydrochloride solution while stirring vigorously and maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH to >10 with a concentrated NaOH solution to deprotonate the N4 amine and precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While publicly available spectra for the parent compound are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Expected):

-

Piperazine Protons: The molecule is asymmetrical, so the four methylene (-CH₂-) groups are not equivalent. Protons on C2/C6 (adjacent to the carboxamide) will be deshielded compared to protons on C3/C5 (adjacent to the secondary amine). This will result in two distinct multiplets, likely in the δ 3.4-3.7 ppm (for H2/H6) and δ 2.8-3.1 ppm (for H3/H5) ranges.

-

Amine/Amide Protons: Three protons attached to nitrogen are expected: one for the secondary amine (N4-H) and two for the primary amide (-CONH₂). These signals are often broad and their chemical shift is highly dependent on solvent and concentration. They are expected in the δ 1.5-3.0 ppm (N-H) and δ 5.0-7.0 ppm (-NH₂) ranges and will exchange with D₂O.

-

-

¹³C NMR (Expected):

-

Piperazine Carbons: Two distinct signals for the ring carbons are expected. The carbons adjacent to the carboxamide (C2/C6) will be at a different chemical shift than those adjacent to the secondary amine (C3/C5), likely around δ 42-46 ppm.

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl (C=O) is expected in the highly deshielded region of δ 158-162 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Expected Absorption Bands:

-

N-H Stretching (Amide & Amine): A pair of medium-to-strong bands around 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary -NH₂ group, and a sharper, less intense band for the secondary N-H.

-

C-H Stretching: Bands in the 2950-2850 cm⁻¹ region from the methylene groups of the piperazine ring.

-

C=O Stretching (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group, is expected around 1660-1680 cm⁻¹ . This is a key diagnostic peak.

-

N-H Bending (Amide II Band): A strong band around 1640-1590 cm⁻¹ resulting from the bending vibration of the N-H bond in the primary amide.

-

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its composition.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): For the free base, the molecular ion peak is expected at m/z = 129 .

-

Key Fragments: The most common fragmentation pathway for piperazine derivatives involves cleavage of the ring.[5] Expect to see characteristic fragments resulting from the loss of parts of the ring structure. A key fragmentation would be the alpha-cleavage adjacent to the N4 nitrogen, leading to the loss of a C₂H₄N fragment. Another prominent fragment would likely arise from the loss of the carboxamide group (-CONH₂) resulting in a peak at m/z = 85 .

-

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as antifungal agents. The closely related piperazine-1-carboxamidine scaffold has been studied extensively, and its mechanism of action provides a powerful model for understanding how these compounds function at a cellular level.

Antifungal Activity via Induction of Oxidative Stress

Studies on Candida albicans and Saccharomyces cerevisiae have shown that piperazine-1-carboxamidine derivatives exert their fungicidal effects by inducing a massive accumulation of endogenous Reactive Oxygen Species (ROS) .[6][7] This oxidative burst overwhelms the cell's antioxidant defenses and triggers a programmed cell death cascade known as apoptosis.

Mechanism Deep Dive:

-

Mitochondrial Targeting: The compounds are believed to target the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[8]

-

Mitochondrial Dysfunction: Treatment with these derivatives leads to significant mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential, altered morphology, and reduced oxygen consumption.[8]

-

ROS Burst: This disruption of the electron transport chain causes a surge in the production of superoxide radicals and other ROS.

-

Apoptotic Cascade: The high levels of intracellular ROS act as a trigger for apoptosis. This involves the activation of yeast metacaspases (caspase-like proteases) and is dependent on the mitochondrial fission machinery, including proteins like Fis1, Dnm1, and Mdv1.[6]

-

Cell Death: The cascade culminates in DNA fragmentation and cell death, explaining the fungicidal (killing) rather than fungistatic (inhibitory) nature of the compounds.[6]

This mechanism represents a promising strategy for antifungal drug development, as targeting mitochondrial function and inducing apoptosis can be effective against drug-resistant fungal strains.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a versatile platform for the construction of biologically active molecules. Its straightforward synthesis and the presence of a reactive secondary amine make it an ideal starting point for combinatorial library synthesis and lead optimization campaigns. The insights gained from its derivatives, particularly the potent antifungal mechanism involving mitochondrial-induced ROS production, highlight a promising avenue for addressing the critical challenge of antimicrobial resistance. Future research should focus on synthesizing and screening libraries of N4-substituted this compound derivatives to explore new therapeutic areas and to further elucidate the structure-activity relationships that govern their potent biological effects.

References

-

A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast. (n.d.). Oxford Academic. Retrieved from [Link]

-

Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

-

Piperazine-1-carboximidamide. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

1-Piperazinecarboxamide | C5H11N3O | CID 258192. (n.d.). PubChem. Retrieved from [Link]

-

1-Piperazinecarboxamide Hydrochloride|CAS 474711-89-2. (n.d.). Angene. Retrieved from [Link]

-

A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. (2016). PubMed. Retrieved from [Link]

-

Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. (n.d.). ASM Journals. Retrieved from [Link]

-

p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. Retrieved from [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

-

Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. (2022). PubMed. Retrieved from [Link]

-

Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (n.d.). 5Z.com. Retrieved from [Link]

-

Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). PubMed. Retrieved from [Link]

-

1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of piperazine-hydrazinocarboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI. Retrieved from [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

- 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.

-

Novel piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction. (n.d.). Ben-Gurion University Research Portal. Retrieved from [Link]

-

The hydrolysis of piperazine-2,5-dione. (1966). PubMed. Retrieved from [Link]

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Publications. Retrieved from [Link]

-

Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

-

An alternative and simple synthesis of [ 14 C]potassium cyanate. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl). (n.d.). PubChem. Retrieved from [Link]

- Process for preparing potassium cyanate from potassium hydroxide and urea. (n.d.). Google Patents.

-

Base Hydrolysis of Coordinated Acetonitrile. (n.d.). ResearchOnline@JCU. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Piperazine-1-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Section 1: The Piperazine-1-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

The "Privileged Scaffold": A Foundation for Pharmacological Diversity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold".[1] Its prevalence in clinically approved drugs is not coincidental. The two nitrogen atoms provide convenient points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2] This structural versatility enables piperazine-containing molecules to adopt conformations that facilitate precise interactions with a wide array of biological targets.[3] The this compound core, specifically, combines this versatile scaffold with a carboxamide group, a common feature in bioactive molecules known for its ability to form critical hydrogen bonds with protein targets.

A Spectrum of Activity: From Neurotransmission to Anti-Infectives

The functionalization of the this compound core has given rise to compounds with a remarkable breadth of pharmacological activities. Depending on the specific chemical substituents, derivatives have been developed as:

-

Neuropharmacological Agents: Targeting dopamine and serotonin receptors for the treatment of psychosis, depression, and anxiety.[4][5]

-

Anti-Infectives: Including anthelmintics that paralyze parasites and antifungals that induce oxidative stress.[6][7]

-

Enzyme Inhibitors: Acting on targets such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and α-glucosidase for various therapeutic applications.[8][9]

-

Ion Channel Modulators: Showing state-dependent inhibition of channels like the voltage-gated sodium channel NaV1.7, a key target in pain signaling.[10]

-

Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[11][12]

This diversity underscores a critical principle: the mechanism of action (MoA) is not inherent to the this compound core itself but is dictated by the complete molecular structure.

The Core Challenge: A Systematic Approach to MoA Deconvolution

For any novel this compound derivative entering a drug discovery pipeline, elucidating its specific MoA is a paramount challenge. A well-defined MoA is essential for rational lead optimization, predicting potential on-target and off-target toxicities, and is a prerequisite for clinical development. This guide presents a systematic, multi-disciplinary framework for dissecting the MoA of novel derivatives, integrating computational, biochemical, biophysical, and cellular approaches to build a robust, evidence-based understanding of a compound's biological activity.

Section 2: Foundational Strategy: Integrating Phenotypic and Target-Based Approaches

The Two Pillars of MoA Discovery

The journey to elucidate a compound's MoA can begin from two distinct starting points: phenotypic screening and target-based discovery.[13]

-

Phenotypic Screening: This approach is agnostic to the molecular target. It asks the question: "What observable effect does this compound have on a cell or organism?" By identifying a specific cellular outcome (e.g., apoptosis, cell cycle arrest, inhibition of viral replication), researchers can then work backward to identify the molecular target responsible for that effect. This method is powerful for discovering compounds with novel mechanisms.[13]

-

Target-Based Discovery: This more traditional approach begins with a specific, validated biological target (e.g., a kinase or receptor) implicated in a disease. Compounds are then designed or screened for their ability to bind to and modulate the activity of that specific target.[13]

A Unified Workflow for MoA Elucidation

The most robust MoA studies often integrate both approaches. A compound identified in a phenotypic screen requires target identification and validation, while a hit from a target-based screen must be shown to produce the desired functional outcome in a cellular context. The following workflow provides a comprehensive framework for this integrated strategy.

Section 3: Phase 1: Initial Characterization and Target Hypothesis Generation

The initial phase focuses on casting a wide net to understand the compound's biological effects and to generate data-driven hypotheses about its molecular target.

Phenotypic Screening: Uncovering Cellular Fingerprints

Rationale: High-content imaging (HCI) and other phenotypic screening methods provide an unbiased view of a compound's effect on cellular morphology and function. By simultaneously measuring dozens or even hundreds of cellular features, HCI can generate a unique "fingerprint" for a compound, which can be compared to the fingerprints of reference compounds with known mechanisms of action.[11] This comparative analysis is a powerful tool for generating initial MoA hypotheses.

Experimental Protocol: Multiparametric Cytotoxicity and Phenotyping Assay This protocol describes a foundational screen to assess a compound's impact on cell health and morphology using a relevant cancer cell line (e.g., HeLa or U2OS).

-

Cell Plating: Seed cells in 96- or 384-well optically clear-bottom plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000 cells/well for a 24-hour assay). Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., 10-point, 3-fold dilution starting from 50 µM). Add the compound to the wells and include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine for apoptosis) wells. Incubate for a relevant duration (e.g., 24 or 48 hours).

-

Staining:

-

Add Hoechst 33342 stain (live-cell permeable) to a final concentration of 1 µg/mL to visualize cell nuclei.

-

Add a mitochondrial membrane potential dye (e.g., TMRM) to assess mitochondrial health.

-

Add a cell permeability dye (e.g., SYTOX Green) to identify dead cells.

-

Incubate for 30 minutes at 37°C.

-

-

Imaging: Acquire images using an automated high-content imaging system. Capture images in at least two channels (e.g., DAPI for Hoechst, RFP for TMRM).

-

Image Analysis: Use automated image analysis software to segment individual cells based on the nuclear stain. For each cell, quantify features such as:

-

Cell Count: To determine cytotoxicity (IC50).

-

Nuclear Morphology: Area, intensity, texture, and shape.

-

Mitochondrial Health: Mean intensity of the TMRM signal.

-

Cell Permeability: Percentage of SYTOX Green-positive cells.

-

-

Data Interpretation: Plot dose-response curves for cell count to determine the IC50 value. For sub-lethal concentrations, analyze the morphological parameters. A significant change in nuclear area, for instance, might suggest cell cycle arrest, while a drop in TMRM intensity points towards mitochondrial dysfunction.

In Silico Target Prediction: From Structure to Hypothesis

Rationale: While phenotypic screening observes the effect, computational methods predict the cause. Molecular docking and pharmacophore modeling use the compound's 3D structure to predict which proteins it is most likely to bind to from a large database of protein structures.[12][14] This approach can rapidly narrow down the list of potential targets for subsequent biochemical validation.

Methodology: Reverse Docking and Pharmacophore Analysis

-

Compound Preparation: Generate a low-energy 3D conformation of the this compound derivative of interest.

-

Target Database: Utilize a curated database of protein structures representing key target families (e.g., kinases, GPCRs, proteases, ion channels).

-

Reverse Docking: Programmatically dock the compound into the binding site of each protein in the database. Calculate a binding affinity or docking score for each compound-protein pair.

-

Ranking and Filtering: Rank the potential targets based on their docking scores. Filter the list based on biological relevance to any observed phenotypes.

-

Pharmacophore Modeling: A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for binding to a specific target.[2] Comparing the compound's pharmacophore to known pharmacophores of specific target classes can provide additional evidence for a hypothesized target. The basic nitrogen of the piperazine ring, for example, often forms a key ionic interaction with acidic residues like aspartate in target proteins.[2]

Table 1: Hypothetical In Silico Target Prediction Profile for "Compound PZC-X"

| Target Class | Representative Target | Docking Score (kcal/mol) | Rationale / Key Interaction |

| Kinases | EGFR | -7.2 | Moderate fit in ATP-binding pocket. |

| GPCRs | Dopamine D2 Receptor | -9.8 | Strong; piperazine nitrogen interacts with Asp114. |

| Proteases | Cathepsin K | -6.5 | Poor fit, steric clashes. |

| Enzymes | Carbonic Anhydrase IX | -10.5 | Excellent; carboxamide group coordinates with zinc ion. |

| Ion Channels | NaV1.7 | -8.9 | Favorable interactions in the channel pore. |

This hypothetical data suggests that the Dopamine D2 Receptor and Carbonic Anhydrase IX are high-priority targets for experimental validation.

Section 4: Phase 2: Target Identification and Validation

Hypotheses generated in Phase 1 must be rigorously tested through direct, quantitative measurements of compound-target interaction.

Biochemical and Biophysical Validation: Proving the Physical Interaction

Rationale: It is critical to demonstrate that the compound physically binds to its putative target and modulates its activity. Biochemical assays measure the functional consequence of binding (e.g., enzyme inhibition), while biophysical assays directly measure the binding event itself.[15] Using both provides orthogonal validation and builds confidence in the target hypothesis.

Workflow: From Hypothesis to Confirmed Hit

Experimental Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is an example of a biochemical assay to test the hypothesis that a this compound derivative is an α-glucosidase inhibitor, a mechanism relevant to type 2 diabetes.[8]

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Acarbose).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the enzyme solution to wells containing 25 µL of the test compound dilutions or controls.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

-

Incubate at 37°C for 20 minutes.

-

-

Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. The enzymatic hydrolysis of pNPG releases p-nitrophenol, which is yellow. Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Analyze the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km (Michaelis constant) without changing the Vmax (maximum reaction velocity).[8]

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon/koff).[15][16]

-

Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 sensor chip).

-

System Priming: Prime the SPR instrument with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Binding Analysis:

-

Prepare a serial dilution of the this compound derivative in the running buffer.

-

Inject the compound solutions over the sensor chip surface at a constant flow rate for a defined period (association phase).

-

Inject running buffer alone over the surface to monitor the dissociation of the compound from the protein (dissociation phase).

-

Include several buffer-only injections (blanks) for double-referencing.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell and the blank injections to obtain the corrected sensorgrams.

-

Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Cellular Target Engagement: Proving the Hit in a Live Cell

Rationale: A compound may bind a purified protein in a test tube but fail to engage the same target in the complex environment of a living cell due to poor permeability or rapid efflux. Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds its target within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

-

Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein quantification method.

-

Interpretation: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "shift" in its melting curve. This confirms target engagement in a physiological context.

Section 5: Pathway Analysis and Functional Consequences

With a validated target, the next step is to understand the downstream functional consequences of its modulation.

Elucidating Downstream Effects

Rationale: Modulating a single target can trigger a cascade of downstream signaling events. Mapping these events is essential for a complete understanding of the MoA and for linking target engagement to the observed cellular phenotype.

Methodology: Probing the Serotonergic Pathway Many piperazine derivatives with neurological activity function by modulating serotonin (5-HT) receptors.[17] If a compound is identified as a 5-HT receptor antagonist, the following pathway analysis would be appropriate.

-

Receptor Activation: Treat cells expressing the target 5-HT receptor (e.g., HEK293 cells) with a known agonist (e.g., serotonin) in the presence and absence of the piperazine antagonist.

-

Second Messenger Assays: Many 5-HT receptors are GPCRs that modulate cyclic AMP (cAMP) levels. Use a cAMP assay (e.g., HTRF or ELISA) to measure changes in intracellular cAMP. An antagonist should block the agonist-induced change in cAMP.

-

Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of key downstream signaling proteins, such as ERK or CREB. An effective antagonist will prevent the agonist-induced phosphorylation of these proteins.

Hypothetical Serotonergic Pathway Modulation

In Vivo Model Systems

Rationale: The ultimate test of a compound's MoA and therapeutic potential requires evaluation in a whole-organism context. Animal models allow for the assessment of efficacy, pharmacokinetics, and safety in a complex biological system.[18][19]

Experimental Protocol: Formalin-Induced Nociception Model This model is used to assess the analgesic properties of a compound and is relevant for piperazine derivatives targeting pain pathways, such as NaV1.7 inhibitors or those with central effects.[10][20]

-

Animal Acclimation: Acclimate male Swiss mice to the testing environment for at least 1 hour before the experiment.

-

Compound Administration: Administer the test compound (e.g., 15-30 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a set time (e.g., 60 minutes) before the formalin injection. A positive control like morphine can also be used.

-

Nociceptive Challenge: Inject 20 µL of a 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Behavioral Observation: Immediately after injection, place the animal in a transparent observation chamber. Record the total time (in seconds) that the animal spends licking the injected paw during two distinct phases:

-

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

-

-

Data Analysis: Compare the mean licking time of the compound-treated groups to the vehicle control group for both phases. A significant reduction in licking time indicates an anti-nociceptive effect.[20] Compounds acting centrally (e.g., opioids) typically inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the second phase.

Section 6: Conclusion

The this compound scaffold is a remarkably versatile starting point for the development of new therapeutics. However, this versatility necessitates a rigorous and systematic approach to understanding the mechanism of action for each new derivative. The integrated workflow presented in this guide—combining unbiased phenotypic screening, predictive in silico analysis, definitive biochemical and biophysical validation, and functional characterization in cellular and in vivo models—provides a robust framework for drug discovery professionals. By meticulously building a self-validating dataset through these orthogonal approaches, researchers can elucidate the precise biological activity of their compounds, enabling rational optimization and paving the way for successful clinical translation.

Section 7: References

-

Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

-

Pan, Y., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-21. [Link]

-

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

-

Salas-Bustos, A. D., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 35(4), 653-662. [Link]

-

Salas-Bustos, A. D., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

R&D Chemicals. (n.d.). The Role of Piperazine Derivatives in Drug Discovery. [Link]

-

Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

-

Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

-

Theile, J. W., et al. (2020). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 11(1), 103-111. [Link]

-

Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

-

Haryono, S., et al. (2024). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 14(1), 15448. [Link]

-

Plouffe, D. M., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(6), 639-651.e8. [Link]

-

Norman, M. H., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(19), 5324-5327. [Link]

-

ResearchGate. (2021). How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme?[Link]

-

Google Patents. (1988). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Savinainen, J. R., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6649-6663. [Link]

-

Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4443. [Link]

-

Lo, D. D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

-

Chemspace. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4431-4435. [Link]

-

Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. Journal of Bacteriology, 183(21), 6454-6465. [Link]

-

Gurdal, E. E., et al. (2014). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-14. [Link]

-

Yarim, M., et al. (2012). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Archiv der Pharmazie, 345(7), 558-68. [Link]

-

D'Ascenzio, M., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963-967. [Link]

-

ResearchGate. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. [Link]

-

Asiri, A. M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6296. [Link]

-

PubChem. (n.d.). This compound Hydrochloride. [Link]

-

Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]

-

de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 145-51. [Link]

-

Pharmacognosy Journal. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. [Link]

-

Hanna, M. M., et al. (2017). Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity. Bioorganic & Medicinal Chemistry, 25(4), 1537-1548. [Link]

-

Herpin, T. F., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 4(4), 221-32. [Link]

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. nuvisan.com [nuvisan.com]

- 17. Piperazine analogs of naphthyridine-3-carboxamides and indole-2-carboxamides: novel 5-HT3 receptor antagonists with antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phcogj.com [phcogj.com]

- 20. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of the Piperazine-1-carboxamide Scaffold

An In-Depth Technical Guide to the Biological Activity of Piperazine-1-carboxamide Derivatives

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold. Its unique structural features—a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions—confer favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability.[1] When functionalized to form this compound derivatives, this core structure gives rise to a class of compounds with an exceptionally broad spectrum of biological activities.[2] These derivatives are central to the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and neurology.[2][3][4][5] The structural versatility of the this compound core allows for fine-tuning of its pharmacological profile through targeted modifications, making it a cornerstone for modern drug discovery.[1]

This guide offers a technical exploration of the diverse biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, key structure-activity relationships (SAR), and validated experimental protocols to support further investigation and innovation in this promising chemical space.

Anticancer Activity: Targeting Cell Proliferation and Survival

The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, and its carboxamide derivatives are a focal point of ongoing research.[4][6][7] These compounds exert their effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[8]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exhibit anticancer activity is the induction of apoptosis in cancer cells.[9] Studies have shown they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

For example, a novel piperazine derivative, PCC, was shown to be a potent inducer of apoptosis in human liver cancer cell lines (SNU-475 and SNU-423).[10] The mechanistic rationale is that treatment with PCC leads to a significant decrease in the mitochondrial membrane potential, which is a critical initiating event in the intrinsic pathway. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, specifically caspase-9 and the executioner caspases-3/7.[10][11] Concurrently, these derivatives can activate the extrinsic pathway by upregulating caspase-8, an effect linked to the suppression of NF-κB nuclear translocation, a key pro-survival signal.[10]

Cell Cycle Arrest

In addition to inducing apoptosis, certain derivatives can arrest the cell cycle, preventing cancer cells from replicating. A novel 4-(benzo[12][13]dioxol-5-ylmethyl) piperazine amide derivative was found to block cell cycle progression at the G0/G1 phase in MDA-MB-231 breast cancer cells, thereby inhibiting proliferation.[9] This dual ability to induce apoptosis and arrest the cell cycle makes these compounds particularly potent anticancer agents.[9][10]

Quantitative Data on Anticancer Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

| Compound Class | Cell Line | Activity | Value (µM) | Reference |

| Piperazine-Chalcone Hybrid | HCT-116 (Colon) | IC₅₀ | 3.0 | [6][7] |

| Piperazine-Chalcone Hybrid | Colo-205 (Colon) | IC₅₀ | 1.0 | [6][7] |

| PCC Derivative | SNU-475 (Liver) | IC₅₀ | 6.98 | [10] |

| PCC Derivative | SNU-423 (Liver) | IC₅₀ | 7.76 | [10] |

| Benzo[12][13]dioxol-5-ylmethyl Derivative | MDA-MB-231 (Breast) | IC₅₀ | 11.3 | [9] |

| Vindoline Conjugate (23) | MDA-MB-468 (Breast) | GI₅₀ | 1.00 | [14] |

| Vindoline Conjugate (25) | HOP-92 (Lung) | GI₅₀ | 1.35 | [14] |

Antimicrobial & Antifungal Activity

This compound derivatives have emerged as a significant class of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[3][15][16][17] Their development is a crucial area of research in the face of growing antimicrobial resistance.

Mechanism of Action: Oxidative Stress and Other Pathways

A key antifungal mechanism involves the induction of endogenous reactive oxygen species (ROS).[12] In a study on Candida albicans, piperazine-1-carboxamidine analogues were shown to cause a high accumulation of ROS, leading to fungicidal activity.[12] This oxidative stress overwhelms the pathogen's antioxidant defenses, resulting in cell death. Structure-activity relationship (SAR) studies revealed that substituting the phenyl group at the R³ and R⁵ positions with large atoms or side chains enhanced this ROS-inducing capacity.[12]

The antibacterial mechanisms are varied. For some derivatives, activity is linked to the specific substituents on the phenyl ring, with the presence of electron-withdrawing groups like nitro or chloro groups often enhancing potency against both Gram-positive and Gram-negative bacteria.[3]

Spectrum of Activity

These derivatives have shown broad-spectrum activity. For instance, a series of 1-benzhydryl-piperazine carboxamides were effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][18]

| Compound Series | Pathogen | Activity (MIC, µg/mL) | Reference |

| 1-Benzhydryl-piperazine Carboxamides | Staphylococcus aureus | 62.5 - 250 | [3] |

| 1-Benzhydryl-piperazine Carboxamides | Escherichia coli | 62.5 - 250 | [3] |

| Chalcone-Piperazine Hybrids | Candida albicans | 2.22 | [19] |

| Iminophosphorane Derivatives | Various Bacteria | Promising Activity | [19] |

Antipsychotic Activity: Modulating Neurotransmitter Receptors

The piperazine core is a hallmark of many atypical antipsychotic drugs.[5] Carboxamide derivatives have been synthesized and evaluated as multi-target agents for treating schizophrenia, primarily by interacting with dopamine (D₂) and serotonin (5-HT) receptors.[5][13][20]

Multi-Target Receptor Affinity

The therapeutic efficacy of atypical antipsychotics is often attributed to a combined antagonism of D₂ receptors and serotonin 5-HT₂ₐ receptors, coupled with agonism at 5-HT₁ₐ receptors.[21] This multi-target approach is believed to improve efficacy against negative symptoms and cognitive deficits while reducing the risk of extrapyramidal side effects.[13]

A series of novel amide-piperidine (piperazine) derivatives were optimized using this multi-ligand strategy.[21] The lead compound (compound 11) exhibited high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, with low affinity for off-target receptors like histamine H₁ and 5-HT₂C, which are associated with side effects like weight gain.[21] In vivo, this compound effectively antagonized behaviors induced by dopamine and serotonin agonists without causing catalepsy, a predictor of motor side effects.[13][21]

Enzyme Inhibition: A Broad Therapeutic Window

This compound derivatives are also effective inhibitors of various enzymes, opening therapeutic avenues for metabolic diseases, and neurological and inflammatory disorders.

α-Glucosidase Inhibition

A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[22][23] Inhibition of this enzyme can help manage type 2 diabetes by delaying glucose absorption. The most potent compound in the series exhibited an IC₅₀ value of 0.44 µM, significantly more potent than the reference drug acarbose (IC₅₀ = 817.38 µM).[22] Kinetic studies revealed a competitive mode of inhibition, suggesting the compounds bind to the active site of the enzyme.[22]

FAAH and MAGL Inhibition

Piperazine carboxamides have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the key enzymes that degrade endocannabinoids.[24][25] Inhibiting these enzymes increases endocannabinoid levels, a strategy being explored for treating pain, anxiety, and other neurological disorders.[24] Certain derivatives act as potent and selective inhibitors of either FAAH or MAGL, while others function as dual inhibitors at nanomolar concentrations.[25]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is generally straightforward, allowing for the creation of diverse chemical libraries for screening.

General Synthetic Route

A common and efficient method involves the nucleophilic substitution reaction between a 1-substituted-piperazine and an appropriate acid chloride or sulfonyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane.[3]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.[10]

-

Cell Seeding: Seed cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Protocol: α-Glucosidase Inhibition Assay

This protocol determines a compound's ability to inhibit α-glucosidase activity.[22]

-

Reagent Preparation: Prepare α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for another 20 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and medicinally important nucleus that continues to yield compounds with potent and diverse biological activities.[15][26] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antipsychotic, and enzyme-inhibiting agents.[2] The straightforward and adaptable synthesis of these compounds allows for extensive exploration of structure-activity relationships, enabling the rational design of next-generation therapeutics.[1]

Future research will likely focus on several key areas:

-

Target Specificity: Enhancing the selectivity of these derivatives for their intended biological targets to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Combining the this compound core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[6]

-

Overcoming Resistance: Designing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in oncology and infectious diseases.

-

New Therapeutic Areas: Exploring the potential of this scaffold in other areas such as anti-inflammatory, anticonvulsant, and antiviral applications.[26]

The continued investigation into this compound derivatives holds immense promise for addressing unmet medical needs and will undoubtedly remain a fruitful area of drug discovery and development.

References

-

François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., Coesemans, E., Viellevoye, M., Deroose, F., Gonzalez, S. M., Pastor, J., Corens, D., Meerpoel, L., Borgers, M., Ausma, J., Dispersyn, G. D., & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714–1721. [Link]

-

Kumar, C. S. A., Vinaya, K., Chandra, J. N. S., Thimmegowda, N. R., Prasad, S. B., & Sadashiva, C. T. (2009). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469. [Link]

-

Norman, M. H., Navas, F., Thompson, J. B., & Rigdon, G. C. (1996). Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. Journal of Medicinal Chemistry, 39(24), 4692–4703. [Link]

-

Herfindo, N., Mikwan, S., Saputri, R. D., Mun’im, A., & Aisyah, S. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. [Link]

-

Kharb, R., & Sharma, P. C. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Research Journal of Pharmacy and Technology, 14(10), 5621-5626. [Link]

-

Jadhav, H. R., Singh, A., & Singh, S. K. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Org. Commun., 10(3), 205-215. [Link]

-

Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6476-6490. [Link]

-

Saario, S. M., Salo, O. M., Leppänen, J., Poso, A., & Nevalainen, T. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6476–6490. [Link]

-

Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemistry & Biology Interface, 14(3), 205-218. [Link]

-

Walayat, K., Mohsin, N. U., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

-

Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

-

Kharb, R., Bansal, K., & Sharma, A. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

-

Reddy, K. S. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). [Link]

-

Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

-

Jaiswal, M., & Kanth, S. K. (2013). Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)-dibenz[b,f][12][22]-oxazepine derivatives. Saudi Pharmaceutical Journal, 21(3), 287-296. [Link]

-

Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6939. [Link]

- Van der Heyden, F. M. A., & Leysen, J. E. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

Kumar, V., & Singh, R. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4929. [Link]

-

Sharma, S., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders-Drug Targets, 20(8), 736-755. [Link]

-

Khan, I., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1804. [Link]

-

Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

-

Singh, A., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20. [Link]

-

Herfindo, N., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific reports, 16(1), 1-14. [Link]

-

Huang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

-

Kumar, C. S. A., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 462-469. [Link]

-

Du, F., Xiang, B., & Wang, E. (1980). Quantitative Structure - Activity Relationships in N-Piperazine Carboxamido -Benzyl Penicillins(1). Journal of China Pharmaceutical University, (2). [Link]

-

Sharma, S., & Kumar, A. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders-Drug Targets. [Link]

-

Váczy, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(10), 4059. [Link]

-

Leal, J. H. S., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(41), 38290-38302. [Link]

-

Khan, I., et al. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. PeerJ. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 867556. [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

Lee, H., et al. (2025). Effect of a novel piperazine compound on cancer cells. Oncology Letters. [Link]

-

Alım, Z., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. tandfonline.com [tandfonline.com]

- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 15. apjhs.com [apjhs.com]

- 16. researchgate.net [researchgate.net]

- 17. ijbpas.com [ijbpas.com]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents [ouci.dntb.gov.ua]

- 21. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

The Piperazine-1-Carboxamide Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazine ring system, particularly when functionalized as a piperazine-1-carboxamide, represents one of the most versatile and successful privileged scaffolds in medicinal chemistry. Its unique combination of physicochemical properties—including tunable basicity, conformational rigidity, and the capacity for extensive hydrogen bonding—renders it an invaluable component in the design of therapeutic agents targeting a wide array of biological targets.[1][2][3] This guide provides a comprehensive exploration of the this compound core and its analogs, detailing their therapeutic applications, synthetic strategies, structure-activity relationships (SAR), and essential in vitro evaluation protocols. By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for researchers engaged in the discovery and development of novel piperazine-based therapeutics.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The prevalence of the piperazine moiety in FDA-approved drugs is a testament to its favorable impact on drug-like properties.[4][5] Between 2012 and 2023 alone, 36 drugs approved by the U.S. FDA contained a piperazine ring system, with a significant number targeting cancer.[5]

Physicochemical & Pharmacokinetic Advantages

The strategic incorporation of the this compound scaffold is often a deliberate choice to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Tunable Basicity and Solubility: As a diprotic base, piperazine's two nitrogen atoms (pKa ~5.5 and ~9.5) allow it to be protonated at physiological pH.[2] This enhances aqueous solubility, which is critical for formulation and oral bioavailability. The carboxamide moiety further modulates the basicity of the adjacent nitrogen, influencing its interaction with biological targets.

-

Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid, three-dimensional scaffold. This pre-organizes substituents into defined spatial vectors, reducing the entropic penalty upon binding to a target and often leading to higher affinity.[1]

-

Hydrogen Bonding Capability: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of a secondary piperazine or the carboxamide N-H can serve as donors.[1][2] This facilitates strong, specific interactions with protein targets.[1]

-

Metabolic Stability: While piperazine rings can be metabolized (e.g., via CYP3A4), they are often more stable than other acyclic amines.[4] The carboxamide group can further influence metabolic pathways.

Therapeutic Applications of this compound Analogs

The versatility of the this compound core is evident in its application across diverse therapeutic areas. This scaffold is a key component in drugs targeting CNS disorders, cancer, and infectious diseases.[2][6][7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the development of antipsychotic and antidepressant agents, largely due to their ability to modulate monoamine neurotransmitter receptors like dopamine (D2) and serotonin (5-HT) receptors.[2][8][9]

-

Mechanism of Action: In many atypical antipsychotics, the piperazine moiety serves as a critical linker that positions an aryl group for optimal interaction with the D2 and 5-HT receptor binding pockets.[2][8] The N-arylpiperazine motif is a classic pharmacophore for these targets. The carboxamide portion can be used to introduce further interactions or fine-tune the overall physicochemical properties. For example, compounds like Cariprazine contain this extended scaffold.

Oncology

In oncology, the piperazine scaffold is a frequent component of kinase inhibitors.[4]

-

Mechanism of Action: The piperazine ring often acts as a linker connecting fragments that bind to the ATP-binding pocket of kinases.[2] Its basicity can be exploited to form salt bridges with key acidic residues, such as aspartate, in the hinge region of the kinase, anchoring the inhibitor. Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, features a prominent N-methylpiperazine connected to a benzamide moiety.

Other Therapeutic Areas

The application of this scaffold continues to expand:

-

Antifungal Agents: Certain piperazine-1-carboxamidine analogues have demonstrated fungicidal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) in pathogens like Candida albicans.[10]

-

Endocannabinoid System Modulation: Piperazine-carboxamide derivatives have been developed as potent and irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids.[11][12][13] This represents a therapeutic strategy for pain and inflammation.[11][12]

Table 1: Representative Piperazine-Containing Drugs and Their Targets

| Drug Name | Therapeutic Class | Primary Target(s) |

| Aripiprazole | Antipsychotic | Dopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist) |

| Imatinib | Anticancer (Kinase Inhibitor) | BCR-Abl, c-Kit, PDGFR |

| Olanzapine | Antipsychotic | Dopamine & Serotonin Receptor Antagonist |

| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor |

| Cetirizine | Antihistamine | Histamine H1 Receptor Antagonist |

Synthetic Strategies and Methodologies

The synthesis of this compound analogs is typically straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The general approach involves the functionalization of a pre-formed piperazine ring.

General Synthetic Workflow

The most common strategy involves a two-step sequence: first, establishing the substitution on one piperazine nitrogen (N4), often with a pharmacologically important group (e.g., an aryl or alkyl moiety), followed by the formation of the carboxamide on the other nitrogen (N1).

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of an N-Aryl-N'-Alkylcarboxamide Piperazine

This protocol outlines a representative synthesis of a 4-Aryl-N-alkylthis compound, a common scaffold in CNS drug discovery.

Objective: To synthesize 4-(4-methoxyphenyl)-N-ethylthis compound.

Part A: Synthesis of 1-(4-methoxyphenyl)piperazine (N4-Arylation)

-

Reaction Setup: To an oven-dried round-bottom flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 1-bromo-4-methoxybenzene (1.0 eq) and piperazine (1.2 eq).

-